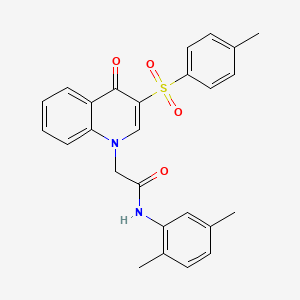

N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

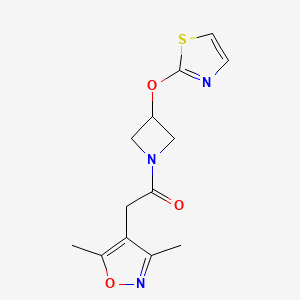

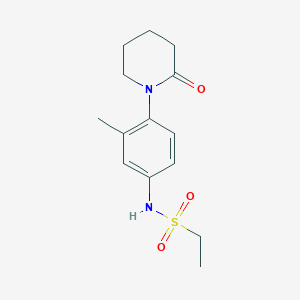

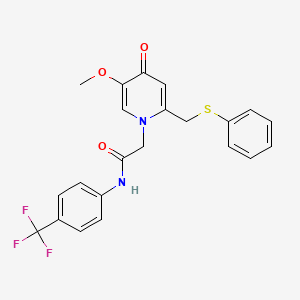

The compound N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical entity that appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a quinoline core substituted with an acetamide group and a tosyl group, as well as a dimethylphenyl moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially including therapeutic effects.

Synthesis Analysis

While the specific synthesis of N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, a related quinoline derivative was synthesized using a Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as well as computational methods like DFT calculations . These studies can reveal details about the vibrational modes, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of the molecule with biological targets. The presence of the tosyl group and the acetamide linkage in the compound suggests potential sites for intermolecular interactions and charge transfer within the molecule.

Chemical Reactions Analysis

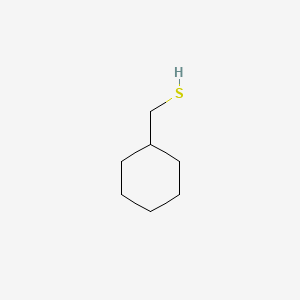

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the acetamide group can be involved in hydrolysis reactions, while the aromatic quinoline core can undergo electrophilic substitution reactions. The tosyl group is a good leaving group, which can be exploited in nucleophilic substitution reactions to introduce other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's application as a potential therapeutic agent. The presence of the tosyl and acetamide groups could influence the compound's solubility in organic solvents and water, which is relevant for its bioavailability .

Relevant Case Studies

Although no case studies were provided for the specific compound, related quinoline derivatives have shown promising biological activities. For instance, a novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro and increased survival in a mouse model of Japanese encephalitis . Another study reported the antiproliferative activities of quinoline derivatives against various human cancer cell lines, with specific cytotoxicity against certain cell lines . These studies suggest that N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide could also possess interesting biological activities worthy of further investigation.

Applications De Recherche Scientifique

Structural and Chemical Properties

Studies focusing on similar compounds have shed light on structural aspects and properties relevant to N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. For instance, research into amide-containing isoquinoline derivatives has revealed insights into gel formation and crystalline structures when interacting with different mineral acids. These structural investigations extend our understanding of such compounds' physical and chemical behaviors, possibly including fluorescence emission properties, which are crucial for potential applications in materials science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Potential and Antitumor Activity

The therapeutic potential, particularly in antitumor activity, of quinazolinone analogs has been a subject of interest. A study demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, hinting at the possible utility of N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in similar contexts. These compounds showed potency against various cancer cell lines, suggesting a framework for developing new anticancer agents (Al-Suwaidan et al., 2016).

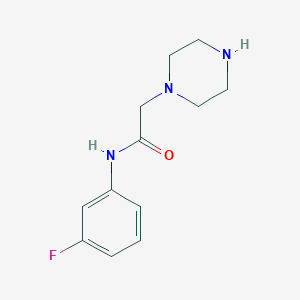

Antifungal and Antimicrobial Applications

Explorations into acetamide derivatives have identified several with promising broad-spectrum antifungal and antimicrobial activities. For example, morpholin-3-yl-acetamide derivatives exhibited fungicidal properties against Candida and Aspergillus species, illustrating the potential of structurally similar compounds for treating fungal infections (Bardiot et al., 2015).

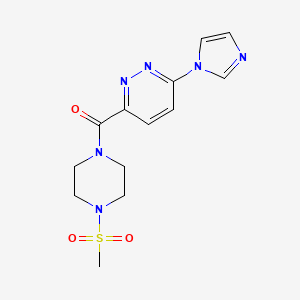

Molecular Docking and Drug Design

Further research into the structural and vibrational study of related quinazolinone derivatives, through DFT calculations and molecular docking, has provided insights into their interaction with biological targets. Such studies underscore the importance of these compounds in drug design, particularly for targeting specific proteins or enzymes involved in disease pathways (El-Azab et al., 2016).

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S/c1-17-9-12-20(13-10-17)33(31,32)24-15-28(23-7-5-4-6-21(23)26(24)30)16-25(29)27-22-14-18(2)8-11-19(22)3/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUZJRIUBLLFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)

![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)